![molecular formula C15H13ClN2O3S B5841701 N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide, also known as NSC-743380, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine-binding site of tubulin and disrupts microtubule assembly, leading to cell cycle arrest and apoptosis. The compound has also been found to inhibit the activity of topoisomerase I, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-microbial activities. It has also been found to inhibit the activity of carbonic anhydrase, which is essential for pH regulation and ion transport. The compound has been found to exhibit low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide has several advantages for lab experiments, including its potent anti-proliferative activity, low toxicity, and well-established synthesis method. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. In addition, the compound has not been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics need to be further investigated.
Orientations Futures
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide has several potential future directions, including its use as a therapeutic agent for cancer, inflammation, and microbial infections. The compound can also be used as a tool for studying the mechanism of tubulin polymerization and topoisomerase I inhibition. In addition, the compound can be modified to improve its solubility and stability, which can enhance its efficacy in vivo. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide in animal models, which can pave the way for clinical trials in humans.
Conclusion:
In conclusion, N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide is a promising chemical compound with potential as a therapeutic agent for cancer, inflammation, and microbial infections. The compound exhibits potent anti-proliferative activity, induces apoptosis in cancer cells, and inhibits tubulin polymerization and topoisomerase I activity. The compound has several advantages for lab experiments, including low toxicity and a well-established synthesis method. However, the compound has limitations in terms of its solubility and stability, which need to be addressed. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide in animal models, which can pave the way for clinical trials in humans.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with N-(4-aminosulfonylphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to obtain N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide in good yield. The synthesis method has been reported in various scientific journals and has been optimized for better yield and purity.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential in cancer therapy. It has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase-mediated pathway. The compound has also been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-14-4-2-1-3-11(14)5-10-15(19)18-12-6-8-13(9-7-12)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJVOQVXEOHSJJ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)

![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)
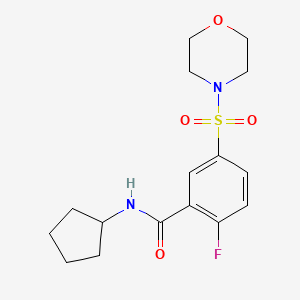
![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

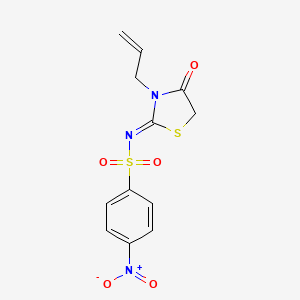
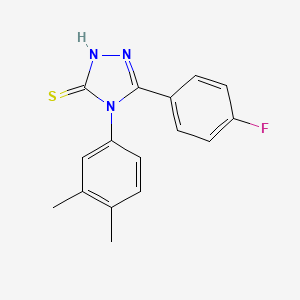
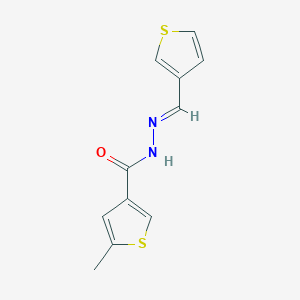
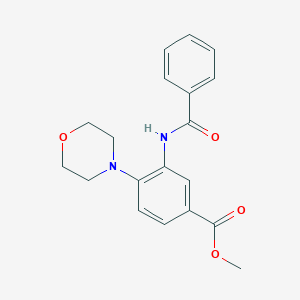
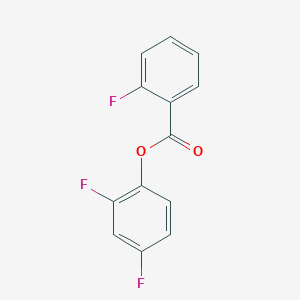
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5841726.png)